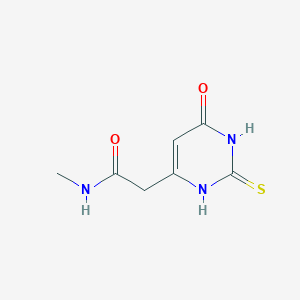

2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide

Descripción

Propiedades

IUPAC Name |

N-methyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEFXXZLURMQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide typically involves the following steps:

Starting Materials: : The synthesis begins with readily available starting materials such as 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl and methylamine.

Condensation Reaction: : The starting materials undergo a condensation reaction, where the mercapto group reacts with the amine group to form the desired compound.

Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to streamline the synthesis process and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: : The compound can be reduced to form a thiol derivative.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfonic acid derivatives.

Reduction: : Thiol derivatives.

Substitution: : Various substituted acetamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | The mercapto group can be oxidized to form sulfonic acid derivatives. |

| Reduction | Can be reduced to form thiol derivatives. |

| Substitution | The acetamide group can undergo nucleophilic substitution reactions with different reagents. |

Biology

In biological research, this compound is utilized to understand enzyme mechanisms and interactions with biological macromolecules. The mercapto group acts as a nucleophile, which can react with electrophilic centers in proteins, potentially leading to enzyme inhibition.

Medicine

The compound has shown potential in medicinal chemistry as a lead compound for drug development. Its applications include:

-

Antioxidant Activity : Exhibits significant antioxidant properties due to the mercapto group’s ability to scavenge free radicals.

Study Findings Study A Demonstrated reduction of oxidative stress in vitro using similar compounds. -

Enzyme Inhibition : Evaluated as an inhibitor of myeloperoxidase (MPO), which has therapeutic implications in autoimmune and inflammatory diseases.

Enzyme Targeted Implications Myeloperoxidase (MPO) Inhibition may provide therapeutic benefits in conditions like vasculitis and cardiovascular diseases.

Case Study 1: Myeloperoxidase Inhibition

Research indicates that compounds similar to this compound effectively inhibit MPO activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders .

Case Study 2: Antioxidant Properties

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models . This property positions it as a candidate for further development in oxidative stress-related conditions.

Mecanismo De Acción

The mechanism by which 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The mercapto group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and activity.

Comparación Con Compuestos Similares

The compound shares structural similarities with several pyrimidine-based acetamides. Below is a detailed comparison of its analogs based on substituent variations, synthesis routes, and physicochemical properties:

Structural Analogues and Substituent Effects

Physicochemical Properties

Key Observations :

- Thermal Stability : Higher melting points in dichlorophenyl and benzyl analogs (196–232°C) suggest stronger intermolecular interactions (e.g., π-π stacking) versus the target compound .

Actividad Biológica

2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is a compound with a unique structure that incorporates a pyrimidinone ring, a mercapto group, and an acetamide moiety. This combination lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OS, and its molecular weight is approximately 188.23 g/mol. The compound features:

- Pyrimidinone ring : A six-membered ring containing nitrogen atoms.

- Mercapto group : Known for its nucleophilic properties.

- Acetamide group : Contributes to the compound's solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto group can act as a nucleophile, reacting with electrophilic centers in proteins, which may lead to enzyme inhibition. Additionally, the acetamide group can participate in hydrogen bonding, enhancing the compound's binding affinity to target molecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The mercapto group in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in disease processes. For instance:

- Myeloperoxidase (MPO) : Inhibitors of MPO have therapeutic implications in autoimmune and inflammatory diseases. Studies suggest that compounds similar to this compound can effectively inhibit MPO activity in vitro and in vivo .

Anticancer Activity

Preliminary studies have shown that derivatives of pyrimidinones exhibit anticancer properties. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents .

Comparative Analysis

Below is a comparison table summarizing the biological activities of this compound against similar compounds:

| Compound Name | Antioxidant Activity | MPO Inhibition | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | Effective | Moderate | Unique structure enhances biological interactions |

| N1-substituted 6-thiouracils | High | Strong | High | Potent inhibitors for MPO; advanced to clinical trials |

| Thiazolidine-pyrimidines | Variable | Moderate | High | Exhibits broad-spectrum anticancer activity |

Case Studies

- Inhibition of Myeloperoxidase : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting MPO activity, suggesting that compounds like this compound could be developed into therapeutic agents for inflammatory conditions .

- Cytotoxicity against Cancer Cell Lines : Another research focused on evaluating the cytotoxic effects of related compounds on breast cancer (MCF7) and lung cancer (A549) cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidinone or thiolated pyrimidine precursors. Key steps include:

- Thiolation : Introducing the mercapto group via nucleophilic substitution, often using thiourea or sodium hydrosulfide under reflux in polar aprotic solvents (e.g., DMF) .

- Acetylation : Reacting intermediates with methylamine derivatives in the presence of coupling agents like EDCI/HOBt to form the acetamide moiety. Temperature control (0–25°C) is critical to avoid over-acylation .

- Purification : Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) are used to achieve >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrimidinone ring (δ 10.2–11.0 ppm for NH), methylacetamide (δ 2.8–3.1 ppm for N–CH₃), and mercapto group (δ 1.8–2.2 ppm for S–H) .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and catalysts are optimal for reactions involving this compound?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyrimidinone intermediates. Ethanol/water mixtures are preferred for recrystallization .

- Catalysts : Triethylamine or sodium hydride for deprotonation during thiolation; EDCI/HOBt for amide bond formation .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the pyrimidinone core (e.g., substituting the mercapto group)?

- Methodological Answer : Mechanistic studies using DFT calculations and kinetic isotope effects reveal:

- Electrophilic Substitution : The 4-position of the pyrimidinone ring is electron-deficient, favoring nucleophilic attack. Substituting –SH with –SCH₃ alters regioselectivity due to steric effects .

- pH Sensitivity : Thiol-thione tautomerism (pKa ~8.5) impacts reactivity. At pH >9, the thiolate form dominates, accelerating oxidation side reactions .

Q. How can researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variations in buffer pH (affecting thiol stability) or serum protein binding (e.g., albumin quenching fluorescence signals). Standardize protocols using phosphate buffer (pH 7.4) and 1% BSA .

- Cellular Context : Differences in cell permeability (logP ~1.5 for this compound) may skew results. Use orthogonal assays (e.g., SPR for target binding vs. cell-based viability) to validate .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the thiol group with acetyl or tert-butyl disulfide moieties to improve oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots (e.g., CYP3A4-mediated N-demethylation). Introduce fluorine atoms at vulnerable positions to block metabolism .

Q. How can computational models predict off-target interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against >500 human kinases. Prioritize targets with Glide scores <−7.0 kcal/mol .

- Machine Learning : Train models on ChEMBL data to predict binding to redox-sensitive proteins (e.g., thioredoxin reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.